Lorcaserin hydrochloride Lorcaserin hydrochloride Lorcaserin hydrochloride is a hydrochloride obtained by reaction of lorcaserin with one equivalent of hydrochloric acid. Used as an anti-obesity drug. It has a role as a serotonergic agonist and an appetite depressant. It contains a lorcaserin(1+).
Brand Name: Vulcanchem
CAS No.: 846589-98-8
VCID: VC20739968
InChI: InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
SMILES: CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15 g/mol

Lorcaserin hydrochloride

CAS No.: 846589-98-8

Cat. No.: VC20739968

Molecular Formula: C11H15Cl2N

Molecular Weight: 232.15 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Lorcaserin hydrochloride - 846589-98-8

CAS No. 846589-98-8
Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
IUPAC Name (5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Standard InChI InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
Standard InChI Key ITIHHRMYZPNGRC-QRPNPIFTSA-N
Isomeric SMILES C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl
SMILES CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Canonical SMILES CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Appearance Solid powder

Chemical Properties and Structure

Lorcaserin hydrochloride is a hydrochloride salt formed from the reaction of lorcaserin with one equivalent of hydrochloric acid. The compound has distinctive chemical and physical properties that contribute to its pharmacological profile.

Molecular Characteristics

The compound possesses the following key molecular characteristics:

PropertyValue
Chemical FormulaC₁₁H₁₅Cl₂N
Molecular Weight232.15 g/mol
CAS Number846589-98-8
IUPAC Name(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Physical FormPowder
SolubilitySoluble in DMSO >10 mM
StabilityHygroscopic

Lorcaserin hydrochloride contains a lorcaserin(1+) moiety and is structurally characterized as an R-enantiomer . The parent compound, lorcaserin, undergoes hydrochlorination to form this therapeutically utilized salt form. The compound's selective interaction with serotonin receptors is attributed to its specific molecular structure and configuration .

Physical Characteristics

As a hygroscopic powder, lorcaserin hydrochloride requires careful handling and storage to maintain its stability and potency. Its physical properties influence its formulation into pharmaceutical dosage forms, with tablets being the common administration route in clinical practice .

Mechanism of Action

Lorcaserin hydrochloride functions through a selective serotonergic mechanism that differentiates it from earlier weight-loss agents.

Receptor Selectivity

The primary pharmacological action of lorcaserin hydrochloride involves selective activation of 5-HT2C receptors. This selectivity is crucial for both its efficacy and safety profile. At therapeutic doses, lorcaserin demonstrates:

  • Approximately 15-fold greater affinity for 5-HT2C receptors compared to 5-HT2A receptors

  • Approximately 100-fold greater affinity for 5-HT2C receptors compared to 5-HT2B receptors

This selective receptor targeting represents a significant improvement over previous serotonergic weight-loss medications like fenfluramine and dexfenfluramine, which activated multiple serotonin receptor subtypes, including 5-HT2B receptors that were associated with serious cardiovascular complications such as pulmonary hypertension and valvular heart disease .

Neurophysiological Pathway

The anorexigenic (appetite-suppressing) effects of lorcaserin hydrochloride occur through a well-characterized neuronal pathway:

  • Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus

  • Stimulation of alpha-melanocortin-stimulating hormone (α-MSH) release from these neurons

  • Binding of α-MSH to melanocortin-4 receptors in the paraventricular nucleus

  • Suppression of appetite and promotion of satiety

This cascade of neural events results in decreased food consumption without directly affecting energy expenditure. The selectivity of lorcaserin for 5-HT2C receptors is dose-dependent, with higher doses potentially reducing this selectivity and increasing the risk of side effects .

Pharmacokinetics

The pharmacokinetic profile of lorcaserin hydrochloride has been extensively characterized through clinical studies, providing insights into its absorption, distribution, metabolism, and elimination.

Absorption and Distribution

Following oral administration, lorcaserin hydrochloride demonstrates the following absorption and distribution characteristics:

ParameterValue
Time to Peak Plasma Concentration (Tmax)1.5 to 2 hours (2.5 hours in elderly patients)
Effect of FoodNo significant effect on exposure
BioavailabilityNot fully determined
Protein BindingApproximately 70% to plasma proteins
DistributionDistributes to cerebrospinal fluid and central nervous system

The compound's ability to cross the blood-brain barrier is essential for its pharmacological activity, as its target receptors are located in the central nervous system .

Metabolism and Elimination

Lorcaserin hydrochloride undergoes extensive hepatic metabolism through multiple enzymatic pathways, producing several metabolites:

  • Lorcaserin sulfamate (M1) - the major circulating metabolite, pharmacologically inactive

  • N-carbamoyl glucuronide lorcaserin (M5) - the major urinary metabolite, pharmacologically inactive

  • Various sulfate and glucuronide conjugates of oxidative metabolites

Notably, neither cytochrome P450 enzymes nor glutathione are significantly involved in its metabolism, reducing the potential for drug-drug interactions mediated by these common metabolic pathways .

The elimination half-life of lorcaserin is approximately 11 hours, allowing for twice-daily dosing in clinical practice .

Clinical Efficacy

The clinical efficacy of lorcaserin hydrochloride was established through a series of large-scale, randomized, placebo-controlled clinical trials collectively involving thousands of participants.

Pivotal Clinical Trials

Three major clinical trials evaluated the efficacy and safety of lorcaserin hydrochloride:

TrialDurationPopulationPrimary Endpoints
BLOOM (Behavior Modification and Lorcaserin for Overweight and Obesity Management)2 yearsAdults with obesity or overweight and comorbiditiesProportion achieving ≥5% weight loss at 1 year; Maintenance of weight loss at 2 years
BLOSSOM (Behavioral Modification and Lorcaserin Second Study of Obesity Management)1 yearAdults with obesity or overweight and comorbiditiesProportion achieving ≥5% weight loss at 1 year
BLOOM-DM (Behavior Modification and Lorcaserin for Overweight and Obesity Management in Diabetes Mellitus)1 yearAdults with obesity/overweight and type 2 diabetesProportion achieving ≥5% weight loss at 1 year; Changes in glycemic parameters

All trials included comprehensive lifestyle modification programs consisting of reduced-calorie diets and increased physical activity as the foundation for treatment .

Weight Loss Outcomes

In the BLOOM trial, after one year of treatment:

  • 47.5% of lorcaserin-treated patients achieved ≥5% weight loss from baseline compared to 20.3% in the placebo group

  • The average weight reduction in the lorcaserin group was approximately 5-6% of baseline body weight

Similar findings were observed in the BLOSSOM trial:

  • Average weight reduction was 5.8% with lorcaserin twice daily

  • The per-protocol population experienced 7.9% weight loss with lorcaserin compared to 4.0% with placebo

  • Efficacy varied by ethnicity, with greater weight loss observed in Caucasian patients compared to African-American and Hispanic patients

Glycemic Control in Diabetic Patients

The BLOOM-DM trial demonstrated additional benefits beyond weight loss in patients with type 2 diabetes:

  • Significant improvements in HbA1c levels, with 50.4% of patients in the twice-daily lorcaserin group achieving HbA1c ≤7% at week 52 compared to 26.3% in the placebo group

  • Reduced need for antidiabetic medications in lorcaserin-treated patients

  • Fewer lorcaserin-treated patients required addition of antidiabetic medications (13.5% vs. 22.2% in placebo group)

These findings suggest that lorcaserin hydrochloride may offer additional metabolic benefits beyond weight reduction in patients with obesity-related type 2 diabetes.

Adverse EventOccurrence
HeadacheCommon
Upper respiratory infectionCommon
NauseaCommon
DizzinessCommon
FatigueCommon
Back painCommon
NasopharyngitisCommon
Urinary tract infectionsCommon
CoughCommon

Most adverse events were mild to moderate in severity and rarely led to treatment discontinuation .

Special Populations and Considerations

In patients with diabetes, hypoglycemia occurred more frequently in lorcaserin-treated groups compared to placebo, but severe hypoglycemic episodes were rare, and no patients discontinued treatment due to hypoglycemia .

The selectivity of lorcaserin for 5-HT2C receptors is dose-dependent. At doses exceeding the recommended 20 mg/day, binding becomes less selective for 5-HT2C and increases for other serotonin receptors, particularly 5-HT2A, which may result in hallucinations, euphoria, and altered mood states .

Regulatory Status

Lorcaserin hydrochloride has had a complex regulatory history since its development.

FDA Approval and Subsequent Actions

Lorcaserin hydrochloride (brand name Belviq) received FDA approval on June 27, 2012, for chronic weight management in adults who are:

  • Obese (BMI ≥30 kg/m²), or

  • Overweight (BMI ≥27 kg/m²) with at least one weight-related comorbid condition such as hypertension, dyslipidemia, or type 2 diabetes

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